
1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(1-methylethyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(1-methylethyl)- is not fully understood. However, it has been proposed that it acts by inhibiting various enzymes and proteins involved in the pathogenesis of diseases. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. In addition, it has been reported to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in the regulation of cell division.
Biochemical and Physiological Effects:
1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(1-methylethyl)- has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the production of reactive oxygen species (ROS) in cells. In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(1-methylethyl)- in lab experiments include its diverse biological activities, high potency, and relatively low toxicity. However, its limitations include its poor solubility in water and the need for specialized equipment and expertise for its synthesis and analysis.
Orientations Futures
There are several future directions for the research on 1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(1-methylethyl)-. These include:
1. Further optimization of its synthesis method to improve yield and purity.
2. Investigation of its potential as a therapeutic agent for the treatment of neurological disorders.
3. Development of novel derivatives with improved pharmacological properties.
4. Investigation of its potential as an anti-cancer agent in combination with other drugs.
5. Investigation of its mechanism of action at the molecular level.
6. Investigation of its potential as an anti-viral agent.
7. Investigation of its potential as an anti-inflammatory agent in animal models of inflammatory diseases.
Conclusion:
In conclusion, 1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(1-methylethyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its diverse biological activities, high potency, and relatively low toxicity make it an attractive candidate for further investigation. However, further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties for therapeutic use.
Méthodes De Synthèse
The synthesis of 1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(1-methylethyl)- involves the reaction of 1-(2,6-difluorobenzyl)-2-(1-methylethyl)-1H-benzimidazole with methyl iodide in the presence of a base. This method has been reported in the literature and has been optimized for high yield and purity.
Applications De Recherche Scientifique
1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(1-methylethyl)- has been extensively studied for its potential applications in various fields of scientific research. It has been reported to possess anti-cancer, anti-inflammatory, anti-microbial, and anti-viral activities. In addition, it has been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Propriétés
Numéro CAS |
199594-67-7 |
|---|---|
Nom du produit |
1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(1-methylethyl)- |
Formule moléculaire |
C18H18F2N2 |
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
1-[(2,6-difluorophenyl)methyl]-4-methyl-2-propan-2-ylbenzimidazole |
InChI |
InChI=1S/C18H18F2N2/c1-11(2)18-21-17-12(3)6-4-9-16(17)22(18)10-13-14(19)7-5-8-15(13)20/h4-9,11H,10H2,1-3H3 |
Clé InChI |
VHVDRHABPLFKJW-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)N(C(=N2)C(C)C)CC3=C(C=CC=C3F)F |
SMILES canonique |
CC1=C2C(=CC=C1)N(C(=N2)C(C)C)CC3=C(C=CC=C3F)F |
Autres numéros CAS |
199594-67-7 |
Synonymes |
1-((2,6-Difluorophenyl)methyl)-4-methyl-2-(methylethyl)benzimidazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B177775.png)
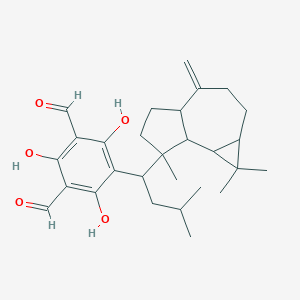
![10-Chloro-10, 11-dihydrodibenz[b,f]thiepin](/img/structure/B177780.png)



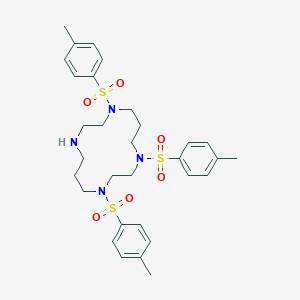
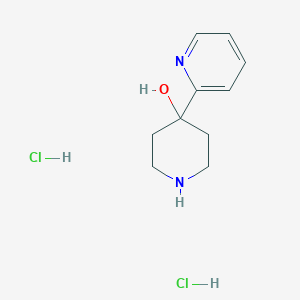

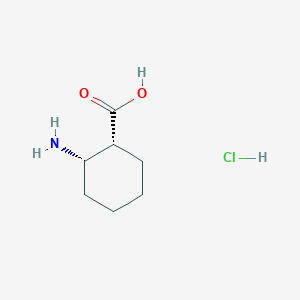
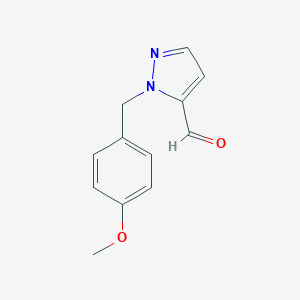
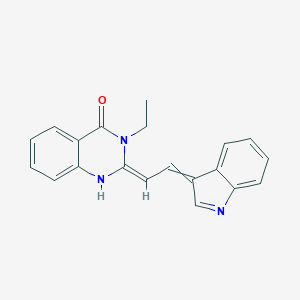
![[[[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-difluoromethyl]phosphonic acid](/img/structure/B177801.png)